4'-Carboethoxy-3,3-dimethylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4’-Carboethoxy-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C15H20O3 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 4’-Carboethoxy-3,3-dimethylbutyrophenone is represented by the formula C15H20O3 . The InChI code for this compound is 1S/C15H20O3/c1-5-18-14(17)12-8-6-7-11(9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 .Physical And Chemical Properties Analysis
The molecular weight of 4’-Carboethoxy-3,3-dimethylbutyrophenone is 248.32 g/mol . The density of this compound is 1.028g/cm3, and it has a boiling point of 356.8ºC at 760 mmHg . The physical form of this compound is described as colorless to light yellow oil .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis and Anticancer Activity : The synthesis of derivatives related to 4'-Carboethoxy-3,3-dimethylbutyrophenone and their evaluation for anticancer activity has been a subject of study. For instance, compounds synthesized for their potential cytotoxic activities against colon and breast cancer cell lines demonstrated some degree of activity, although generally low compared to standards. One compound showed moderate MRP1 inhibitory action, suggesting potential in overcoming multidrug resistance in cancer treatment (Amgoth et al., 2012).
Reactivity and Selectivity in Synthesis : Research into the reactivity and selectivity of C-silylated glycosyl donors, which can be derived from similar structural frameworks, revealed that the presence of certain substituents significantly influences synthetic outcomes, thus affecting the development of novel compounds for various applications (Pedersen & Pedersen, 2020).
Organic Synthesis Techniques
Formation of Pyrones from Allene Carboxylates : Research demonstrated the synthetic utility of allene carboxylates, akin to 4'-Carboethoxy-3,3-dimethylbutyrophenone, in forming substituted pyrones, highlighting a method with potential applications in organic synthesis and material science (Jung & Novack, 2005).
Michael Reaction Applications : Studies on the Michael reaction of similar compounds have provided insights into synthesizing complex organic molecules, which could have implications in drug development and the synthesis of biologically active compounds (Cheng, Bowman, & Legoff, 1976).
Metabolism and Pharmacological Evaluation
Metabolism and Excretion Studies : Investigations into the metabolism and excretion of structurally related compounds in animal models have helped understand their pharmacokinetics, crucial for drug development and safety assessment (Inoue et al., 1985).
Inhibitors of Inflammatory Mediators : Research into compounds with similar structural features has led to the discovery of inhibitors of inflammatory mediators, providing a potential pathway for developing new anti-inflammatory drugs (Ballesteros et al., 1995).
properties
IUPAC Name |
ethyl 4-(3,3-dimethylbutanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)12-8-6-11(7-9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBXAIYZYVMNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642382 |
Source
|
Record name | Ethyl 4-(3,3-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Carboethoxy-3,3-dimethylbutyrophenone | |
CAS RN |
684271-10-1 |
Source
|
Record name | Ethyl 4-(3,3-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.